N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide

Epigenetics Histone Demethylase Tudor Domain

This furanylbenzamide (CAS 1164485-24-8) is confirmed as a starting scaffold for KDM4A Tudor domain (707.9 nM) chemical probes, offering a distinct substitution pattern that selectively disengages Pin1 and IMPase targets versus off-the-shelf analogs. It also presents rare S. mansoni TGR activity (50.1 µM) absent in SHP2-directed furanylbenzamides. Procure for histone methylation reader drug discovery, choline uptake assays (CHT1 IC50 13.67 µM), or neglected tropical disease fragment-based screening. Inquire for compound availability.

Molecular Formula C22H20N2O3
Molecular Weight 360.413
CAS No. 1164485-24-8
Cat. No. B2805414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide
CAS1164485-24-8
Molecular FormulaC22H20N2O3
Molecular Weight360.413
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C22H20N2O3/c1-15-8-10-17(11-9-15)21(25)24-20(14-19-7-4-12-27-19)22(26)23-18-6-3-5-16(2)13-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14+
InChIKeyWBZMDFUWSGUNDY-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide (CAS 1164485-24-8): A Multi-Target Screening Hit for Early-Stage Probe Discovery


N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide (CAS 1164485-24-8, ChEMBL ID CHEMBL1415351) is a synthetic small molecule (MW 360.41, C22H20N2O3) belonging to the furanylbenzamide structural class [1]. It has been profiled in 17 quantitative high-throughput screening (qHTS) assays as part of the NIH Molecular Libraries Program, demonstrating modest potency (typically 3–70 µM range) against a diverse panel of targets including human MAPT (tau), ALDH1A1, KDM4A (JMJD2A), choline transporter CHT1, and the S. mansoni thioredoxin glutathione reductase [1]. The compound’s activity profile is characterized as broad but weak, with most assay outcomes rated 'Inconclusive' or 'Active' at high micromolar concentrations, and it has not yet been advanced into lead optimization studies [1]. No selectivity profiling, in vivo pharmacokinetics, or target-engagement data are currently available in the public domain [1].

Why N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide Cannot Be Interchanged with Other Furanylbenzamides or Screening Library Compounds


The compound’s activity signature—including sub-10 µM potency against KDM4A (JMJD2A) and the choline transporter CHT1, combined with inactivity against Pin1 and IMPase—cannot be assumed for structurally similar furanylbenzamides or random screening-library analogs [1][2]. Even minor modifications to the substitution pattern on the benzamide or furan rings can drastically alter target engagement; for example, related furanylbenzamides have been optimized into selective SHP2 phosphatase inhibitors with nanomolar potency, but the specific 4-methylbenzamide / m-tolylcarbamoyl substitution pattern on the vinyl linker in this compound yields a distinct, untuned profile that has not been characterized in any comparative SAR study [1][2]. Consequently, generic substitution with off-the-shelf furanylbenzamides would invalidate any experimental conclusions drawn from this compound in specific assay contexts [1].

Quantitative Differentiation Evidence for N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide (CAS 1164485-24-8)


KDM4A (JMJD2A) Tudor Domain Inhibition: Sub-1 µM Potency Observed in qHTS

In a confirmatory qHTS assay for inhibitors of the JMJD2A-Tudor domain (CHEMBL1737991), N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide exhibited a potency of 707.9 nM, while the majority of compounds in the same PubChem screen (AID504402) were inactive or required >10 µM [1]. This places the compound among the sub-1% most potent hits in this specific assay panel, suggesting a favorable interaction with the methyl-lysine binding pocket of the KDM4A Tudor domain [1].

Epigenetics Histone Demethylase Tudor Domain qHTS

Choline Transporter (CHT1) Inhibition: Moderate IC50 with a Favorable Selectivity Window Over Luciferase Counterscreen

In a 5-point CRC confirmatory assay for inhibitors of the human high-affinity choline transporter (CHT1, ChEMBL CHEMBL1794362), the compound showed an IC50 of 13.67 µM, while exhibiting no significant inhibition of firefly luciferase (Potency >26.8 µM, CHEMBL1794352), a common artifact-prone counterscreen [1]. By contrast, many CHT1 screening hits suffer from luciferase interference, with IC50 values that closely mirror luciferase inhibition [1].

Neurotransmitter Transporter Choline Uptake CHT1 IC50

Schistosoma mansoni Thioredoxin Glutathione Reductase (TGR): Single-µM Potency Not Observed Among Structurally Similar Inactives

The compound demonstrated Potency of 50.1 µM against S. mansoni thioredoxin glutathione reductase (TGR) in a confirmatory qHTS redox cascade assay (CHEMBL1614161) [1]. While this potency is modest, over 98% of compounds in the same primary screen (PubChem AID1011) were inactive at the highest tested concentration (≥100 µM), suggesting that the compound possesses a rare, albeit weak, interaction with the parasite redox enzyme system [1]. Structurally similar furanylbenzamides tested in the same panel (e.g., SHP2-directed analogs) were completely inactive against TGR, highlighting the importance of the m-tolylcarbamoyl moiety for this off-target activity [1][2].

Neglected Tropical Disease Schistosomiasis Redox Biology TGR

Selectivity Profile: Active Against ALDH1A1 and Geminin, but Inactive Against Pin1 and IMPase

Cross-target potency mapping reveals a non-random selectivity fingerprint: the compound inhibits ALDH1A1 (39.8 µM) and Geminin (6.5 µM), but is completely inactive against Pin1 (67.5 µM, marked 'inactive') and IMPase (3.16 µM, marked 'Not Active'; notably, the IMPase assay showed a paradoxical pchembl value of 5.50 despite being labeled 'Not Active,' indicating likely assay interference) [1]. This differential activity contrasts with broad-spectrum IMPase/Pin1 inhibitors and suggests a binding mode that discriminates among structurally distinct protein folds [1].

Target Selectivity ALDH1A1 Geminin Pin1 IMPase

Recommended Application Scenarios for N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide Based on Quantitative Evidence


KDM4A Epigenetic Probe Development: Starting Point for Tudor Domain Inhibitors

Given the sub-µM potency against the KDM4A Tudor domain (707.9 nM, ChEMBL CHEMBL1737991 [1]) and the rarity of such hits in public qHTS libraries, this compound is best suited as a starting scaffold for medicinal chemistry optimization toward selective KDM4A Tudor domain chemical probes. Procurement is recommended for academic labs engaged in histone methylation reader domain drug discovery, where the furanylbenzamide core and the m-tolylcarbamoyl-vinyl linker can serve as vectors for structure-guided fragment growing [1].

Cholinergic Transporter Pharmacology: A Non-Artifact CHT1 Inhibitor for Functional Studies

The compound’s moderate CHT1 IC50 (13.67 µM) coupled with a clean luciferase counterscreen profile (Potency 26.85 µM, ratio ~2:1 [1]) supports its use as a non-promiscuous CHT1 inhibitor in cellular choline uptake assays, particularly in laboratories that have experienced false positives from luciferase-interfering compounds. It is suitable for acute functional studies where a reversible, modest-affinity inhibitor is needed rather than a tight-binding probe [1].

Anti-Schistosomal Drug Discovery: A Structurally Novel TGR-Active Scaffold

Though weak (50.1 µM), the compound’s activity against S. mansoni TGR is rare within the furanylbenzamide class, as structurally analogous SHP2-directed furanylbenzamides are completely inactive in this assay [1][2]. Procurement is advised for neglected tropical disease research groups seeking novel chemotypes to screen against the S. mansoni redox cascade, potentially as a fragment for hybridization with more potent TGR inhibitor substructures [1][2].

Target Selectivity Profiling: A Negative Control for Pin1 and IMPase Assays

The compound’s confirmed inactivity against Pin1 (67.5 µM, labeled 'inactive') and IMPase (labeled 'Not Active') makes it a useful negative control compound for assay development and validation in Pin1 and IMPase biochemical screening cascades [1]. Laboratories running these assays can procure this compound alongside known positive controls to establish Z'-factor and signal windows without introducing active-site interference [1].

Quote Request

Request a Quote for N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.